![molecular formula C13H11NOS2 B2682875 (5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE CAS No. 431884-46-7](/img/structure/B2682875.png)
(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE involves several steps. The synthetic route typically includes the formation of the thiazolidinone ring followed by the introduction of the phenylprop-2-en-1-ylidene and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying thiazolidinone derivatives.
Biology: Its role as a DGKα inhibitor makes it useful in studying cellular signaling pathways and lipid metabolism.
Medicine: Research into its potential therapeutic applications includes cancer treatment, where DGKα inhibition can affect tumor growth and metastasis.
Industry: It may be used in the development of new materials or as a precursor for other biologically active compounds
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of DGKα. By competing with ATP, it inhibits the kinase activity of DGKα, which is involved in the conversion of diacylglycerol to phosphatidic acid. This inhibition affects various cellular processes, including signal transduction and lipid metabolism. The molecular targets and pathways involved include the catalytic region of DGKα, which is selectively targeted by the compound .
Comparación Con Compuestos Similares
Similar compounds to (5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE include other thiazolidinone derivatives and DGKα inhibitors. These compounds share structural similarities but may differ in their biological activity and specificity. For example, other thiazolidinone derivatives may have different substituents on the thiazolidinone ring, affecting their reactivity and biological properties. The uniqueness of (5Z,2E)-CU-3 lies in its specific inhibition of DGKα and its potential therapeutic applications .
Propiedades
IUPAC Name |
(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS2/c1-9(7-10-5-3-2-4-6-10)8-11-12(16)14-13(15)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHGCWVJKQHCQ-BGZVTZOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=S)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=S)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)
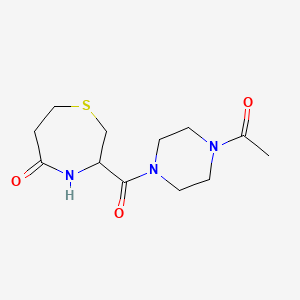
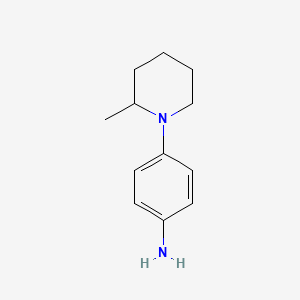
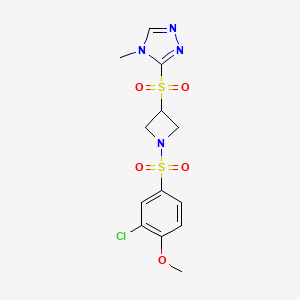
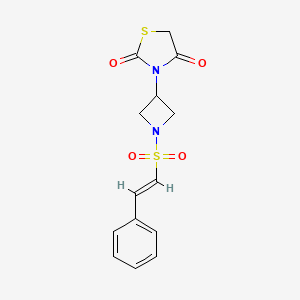
![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)
![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)
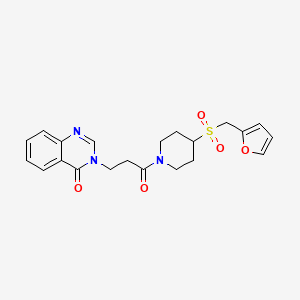
![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)
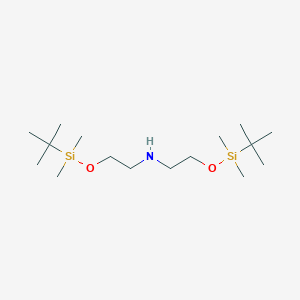
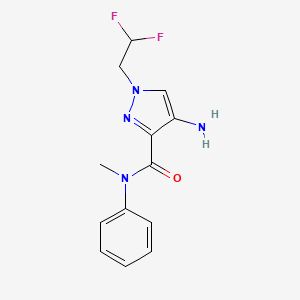
![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

